molecular formula C22H28O8 B14957621 butyl {[5-(2-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate

butyl {[5-(2-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate

Cat. No.: B14957621
M. Wt: 420.5 g/mol
InChI Key: VSQSQKBJHGMWIL-UHFFFAOYSA-N
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Description

Butyl {[5-(2-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is a complex organic compound with the molecular formula C24H30O8. It is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl {[5-(2-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common method includes the esterification of 5-(2-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-ol with butyl acetate in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Butyl {[5-(2-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ether linkages, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted chromen-2-one derivatives.

Scientific Research Applications

Butyl {[5-(2-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases related to oxidative stress.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of butyl {[5-(2-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Butyl {[7-(2-butoxy-2-oxoethoxy)-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl]oxy}acetate
  • Methyl {[7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl]oxy}acetate
  • Ethyl {[7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl]oxy}acetate

Uniqueness

Butyl {[5-(2-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the butoxy and acetate groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H28O8

Molecular Weight

420.5 g/mol

IUPAC Name

butyl 2-[5-(2-butoxy-2-oxoethoxy)-4-methyl-2-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C22H28O8/c1-4-6-8-26-20(24)13-28-16-11-17(29-14-21(25)27-9-7-5-2)22-15(3)10-19(23)30-18(22)12-16/h10-12H,4-9,13-14H2,1-3H3

InChI Key

VSQSQKBJHGMWIL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)COC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)OCCCC

Origin of Product

United States

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